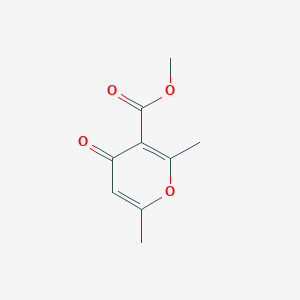![molecular formula C15H14BrNO B8617123 N-[(3-bromophenyl)methyl]-N-methylbenzamide](/img/structure/B8617123.png)
N-[(3-bromophenyl)methyl]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromo benzyl)-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo benzyl)-N-methylbenzamide typically involves the reaction of 3-bromo benzyl chloride with N-methylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(3-Bromo benzyl)-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(3-Bromo benzyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Substitution Reactions: Formation of N-(3-substituted benzyl)-N-methylbenzamide derivatives.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Formation of N-(3-Bromo benzyl)-N-methylamine derivatives.
科学研究应用
N-(3-Bromo benzyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-Bromo benzyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amide group can form hydrogen bonds, further stabilizing interactions with biological targets.
相似化合物的比较
Similar Compounds
- N-(3-Bromo benzyl)-N-ethylbenzamide
- N-(3-Bromo benzyl)-N-isopropylbenzamide
- N-(3-Bromo benzyl)-N-phenylbenzamide
Uniqueness
N-(3-Bromo benzyl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its solubility and stability. Compared to similar compounds, it may exhibit different biological activities and binding affinities, making it a valuable compound for various research applications.
属性
分子式 |
C15H14BrNO |
|---|---|
分子量 |
304.18 g/mol |
IUPAC 名称 |
N-[(3-bromophenyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-17(11-12-6-5-9-14(16)10-12)15(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI 键 |
VKQAJAHCROAUNK-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC(=CC=C1)Br)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

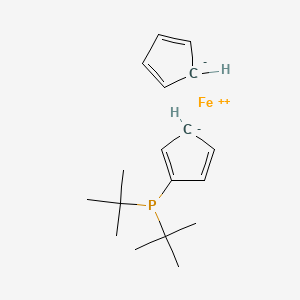
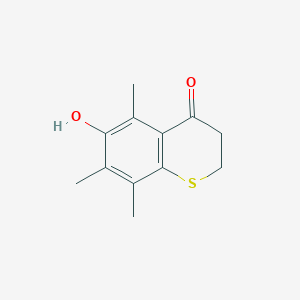
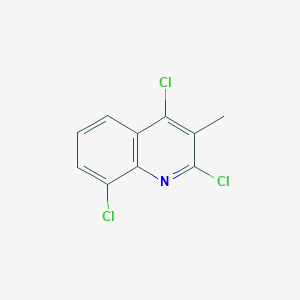
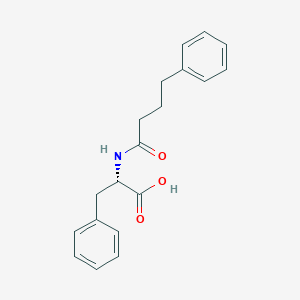
![1-Ethyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8617071.png)
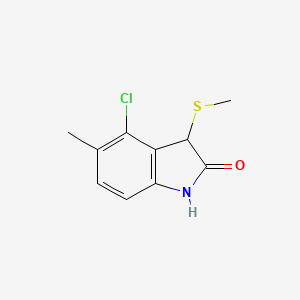
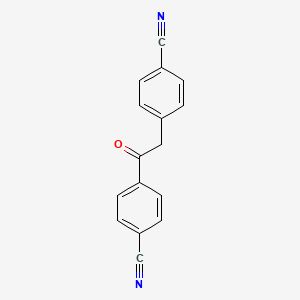
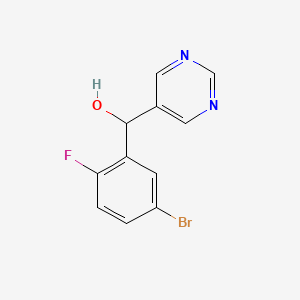
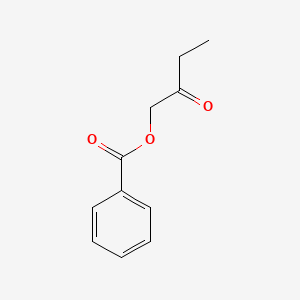
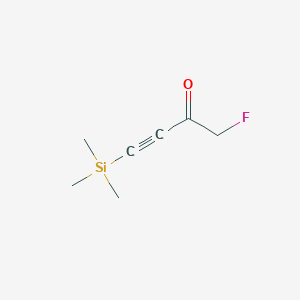
![9-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8617131.png)
![Ethyl 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate](/img/structure/B8617138.png)
